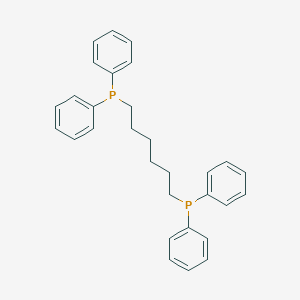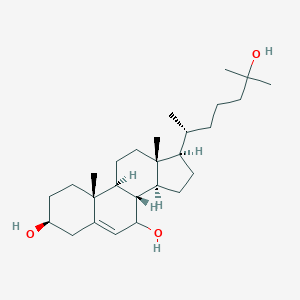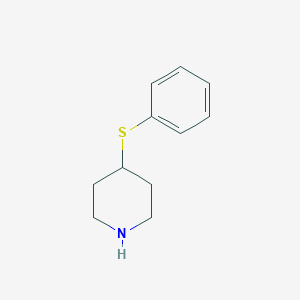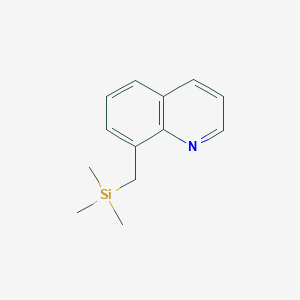
8-((Trimethylsilyl)methyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Trimethylsilyl)methyl)quinoline is a chemical compound with the molecular formula C13H17NSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trimethylsilylmethyl group at the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Trimethylsilyl)methyl)quinoline typically involves the introduction of the trimethylsilylmethyl group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
8-((Trimethylsilyl)methyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
科学的研究の応用
8-((Trimethylsilyl)methyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
作用機序
The mechanism of action of 8-((Trimethylsilyl)methyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the treatment of malaria.
8-Nitroquinoline: Studied for its potential as an anticancer agent.
Uniqueness
8-((Trimethylsilyl)methyl)quinoline is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications that other quinoline derivatives may not be able to achieve.
特性
CAS番号 |
105212-20-2 |
|---|---|
分子式 |
C13H17NSi |
分子量 |
215.37 g/mol |
IUPAC名 |
trimethyl(quinolin-8-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
InChIキー |
YHUDVGAUZKHFFA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
同義語 |
Quinoline, 8-[(trimethylsilyl)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


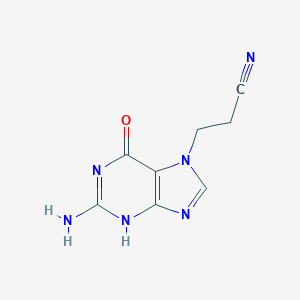
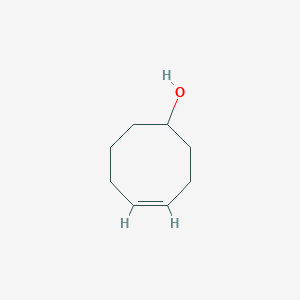
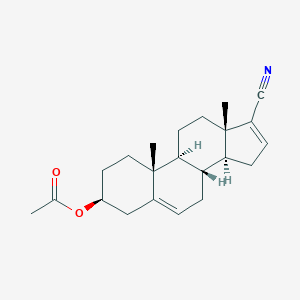
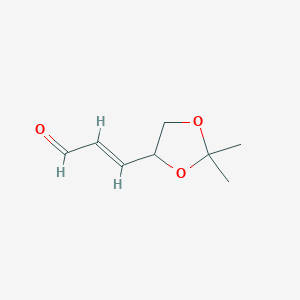
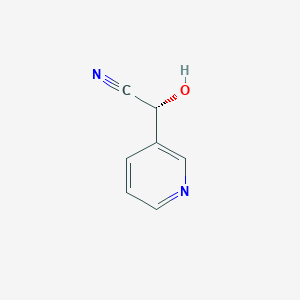
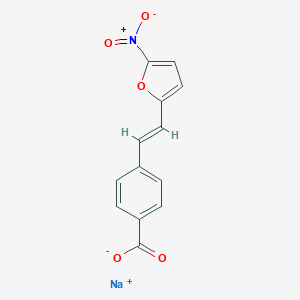
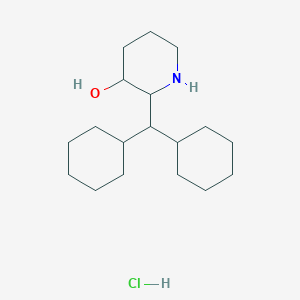
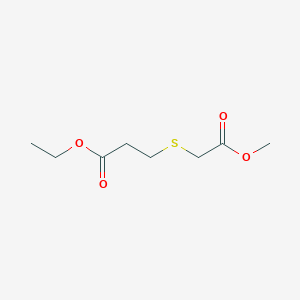
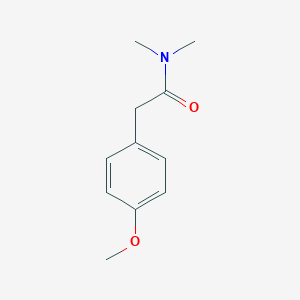
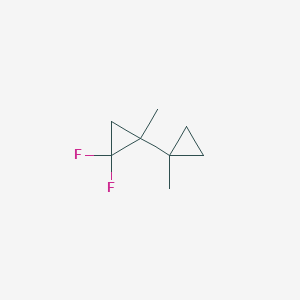
![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
